molecular formula C23H20ClN7O5 B2362189 (E)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione CAS No. 329709-58-2

(E)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2362189
CAS No.: 329709-58-2
M. Wt: 509.91
InChI Key: IVZLMQDMOYBAQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H20ClN7O5 and its molecular weight is 509.91. The purity is usually 95%.
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Biological Activity

The compound (E)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione, often referred to as a purine derivative, has garnered attention in recent research due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C23H24ClN5O4
  • Molecular Weight : 453.92 g/mol
  • IUPAC Name : this compound

The compound consists of a purine base modified with various functional groups that may enhance its interaction with biological targets.

Antitumor Activity

Research indicates that compounds structurally similar to this purine derivative exhibit significant antitumor properties. For instance, studies have shown that purine derivatives can inhibit tumor cell proliferation by inducing apoptosis and interfering with DNA synthesis. The mechanism typically involves the inhibition of specific enzymes crucial for nucleotide metabolism and DNA replication.

The proposed mechanism of action for this compound includes:

  • Enzyme Inhibition : It is believed to inhibit enzymes such as DNA polymerase and topoisomerases, which are essential for DNA replication.
  • Receptor Interaction : The compound may interact with various receptors involved in cell signaling pathways, potentially leading to altered cellular responses and apoptosis in cancer cells.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of the compound:

  • MTT Assay : This assay demonstrated that the compound effectively inhibits the growth of various cancer cell lines, including breast and lung cancer cells.
  • Apoptosis Induction : Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with the compound, suggesting its potential as an anticancer agent.
Cell Line IC50 (µM) Effect on Apoptosis (%)
MCF-7 (Breast)1530
A549 (Lung)2025
HeLa (Cervical)1828

Case Studies

Several studies have documented the effects of similar purine derivatives:

  • A study published in Cancer Research found that a related compound significantly reduced tumor growth in xenograft models by modulating immune responses and promoting apoptosis in tumor cells .
  • Another investigation highlighted the compound's ability to sensitize resistant cancer cells to chemotherapy agents, thereby enhancing therapeutic efficacy .

Properties

IUPAC Name

7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-[(2-hydroxy-1H-indol-3-yl)diazenyl]-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN7O5/c1-30-19-18(21(34)27-23(30)35)31(10-13(32)11-36-14-8-6-12(24)7-9-14)22(26-19)29-28-17-15-4-2-3-5-16(15)25-20(17)33/h2-9,13,25,32-33H,10-11H2,1H3,(H,27,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLIDWIXXPOHHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N=NC3=C(NC4=CC=CC=C43)O)CC(COC5=CC=C(C=C5)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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